4-[(2,6-dichlorobenzoyl)amino]-N-(1-methylsulfonylpiperidin-4-yl)pyrazolidine-3-carboxamide
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Overview
Description
4-[(2,6-dichlorobenzoyl)amino]-N-(1-methylsulfonylpiperidin-4-yl)pyrazolidine-3-carboxamide is a member of the class of pyrazoles. It is characterized by the presence of a 2,6-dichlorobenzoyl group, a methylsulfonylpiperidinyl group, and a pyrazolidine-3-carboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,6-dichlorobenzoyl)amino]-N-(1-methylsulfonylpiperidin-4-yl)pyrazolidine-3-carboxamide involves several steps:
Acylation: The primary amino group of 4-amino-1H-pyrazole-3-carboxylic acid is acylated by a 2,6-dichlorobenzoyl group.
Condensation: The carboxylic acid is converted into a carboxamide by formal condensation with the primary amino group of 4-aminopiperidine.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same basic steps as the laboratory synthesis but optimized for higher yields and purity. This may include the use of automated reactors and purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(2,6-dichlorobenzoyl)amino]-N-(1-methylsulfonylpiperidin-4-yl)pyrazolidine-3-carboxamide undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: The dichlorobenzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[(2,6-dichlorobenzoyl)amino]-N-(1-methylsulfonylpiperidin-4-yl)pyrazolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in inhibiting cyclin-dependent kinases, which are crucial for cell cycle regulation.
Medicine: Investigated for its potential as an antineoplastic agent, particularly in the treatment of cancers that involve deregulated kinase activity.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects by inhibiting cyclin-dependent kinases (CDKs), which are enzymes that play a key role in regulating the cell cycle. By inhibiting CDKs, the compound can prevent the proliferation of cancer cells. The molecular targets include CDK2 and CDK4, and the pathways involved are those related to cell cycle progression and apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-pyrazole-3-carboxamide: Shares a similar structure but lacks the methylsulfonyl group.
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Another class of CDK inhibitors with a different core structure.
Uniqueness
The uniqueness of 4-[(2,6-dichlorobenzoyl)amino]-N-(1-methylsulfonylpiperidin-4-yl)pyrazolidine-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the methylsulfonyl group, in particular, may enhance its solubility and bioavailability compared to similar compounds .
Properties
Molecular Formula |
C17H23Cl2N5O4S |
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Molecular Weight |
464.4 g/mol |
IUPAC Name |
4-[(2,6-dichlorobenzoyl)amino]-N-(1-methylsulfonylpiperidin-4-yl)pyrazolidine-3-carboxamide |
InChI |
InChI=1S/C17H23Cl2N5O4S/c1-29(27,28)24-7-5-10(6-8-24)21-17(26)15-13(9-20-23-15)22-16(25)14-11(18)3-2-4-12(14)19/h2-4,10,13,15,20,23H,5-9H2,1H3,(H,21,26)(H,22,25) |
InChI Key |
XGYDVDSAYAKZSA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)NC(=O)C2C(CNN2)NC(=O)C3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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